N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that features a bipyridine moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which uses palladium as a catalyst to facilitate the formation of the carbon-carbon bond between the bipyridine and benzamide units . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution of the fluorine atom can result in various substituted benzamides .
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzamide structure can interact with proteins and enzymes, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different functional groups.
4,4’-Bipyridine: Another bipyridine derivative known for its applications in materials science and catalysis.
3,3’-Bipyridine: Similar in structure but with different electronic properties due to the position of the nitrogen atoms.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is unique due to the presence of both the bipyridine and benzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-18-5-4-14(8-17(18)20)19(24)23-10-13-7-16(12-22-9-13)15-3-2-6-21-11-15/h2-9,11-12H,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKTNDHTYJGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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